1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one, also known as EPP or Nootropyl, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1964 by Romanian chemist Corneliu E. Giurgea. EPP is a white crystalline powder that is soluble in water and has a molecular weight of 269.4 g/mol. It is widely used to improve cognitive function and memory, and has been studied extensively for its potential therapeutic applications.
Wirkmechanismus
The exact mechanism of action of 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one is not fully understood, but it is believed to modulate the activity of neurotransmitters in the brain. This compound is thought to enhance the release of acetylcholine, a neurotransmitter that is important for learning and memory. It may also modulate the activity of glutamate, an excitatory neurotransmitter that is involved in many cognitive processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase cerebral blood flow and glucose metabolism in the brain, which may contribute to its cognitive-enhancing effects. This compound has also been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has several advantages for use in lab experiments. It is a well-established compound that is readily available and easy to synthesize. It has been extensively studied and has a well-characterized pharmacological profile. However, this compound also has some limitations. It has a relatively short half-life and may require multiple doses to achieve therapeutic effects. It may also have side effects, such as gastrointestinal disturbances and headaches.
Zukünftige Richtungen
There are several potential future directions for research on 1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one. One area of interest is its potential to treat neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective effects and may help to slow or prevent the progression of these disorders. Another area of interest is its potential to enhance cognitive function in healthy individuals. This compound may be useful for improving memory, attention, and other cognitive processes. Finally, there is interest in developing new analogs of this compound that may have improved pharmacological properties and fewer side effects.
Synthesemethoden
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one is synthesized from 2-oxo-pyrrolidine and 2-ethylpiperidine. The reaction is carried out in the presence of a strong base, such as sodium hydroxide, and a solvent, such as ethanol or water. The resulting product is purified by recrystallization or chromatography. The synthesis method is well-established and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-[2-(2-Ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one has been extensively studied for its potential therapeutic applications. It has been shown to improve cognitive function and memory in both healthy individuals and those with cognitive impairments. This compound has also been studied for its potential to treat a variety of neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
1-[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-2-11-6-3-4-9-15(11)13(17)10-14-8-5-7-12(14)16/h11H,2-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAQCUYNCMSWNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)CN2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.